

GC-MS Characterization and Fragmentation Patterns of 4-Phenyl-1,3-Dioxolane

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Phenyl-1,3-dioxolane

CAS No.: 1075-20-3

Cat. No.: B091909

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Executive Summary

The accurate characterization of **4-phenyl-1,3-dioxolane** is a critical analytical challenge in organic synthesis and drug development, particularly when distinguishing it from its structural isomer, 2-phenyl-1,3-dioxolane. While both compounds share the molecular formula

(MW 150.17 Da), they originate from fundamentally different synthetic pathways and exhibit distinct mass spectral fragmentation patterns.

This guide provides an authoritative technical comparison, detailing the specific GC-MS signatures required to unambiguously identify **4-phenyl-1,3-dioxolane**. We focus on the mechanistic causality of fragmentation to ensure your analytical protocols are self-validating and robust.

Chemical Identity & Synthesis Context

Understanding the origin of the sample is the first step in validation. The presence of **4-phenyl-1,3-dioxolane** often indicates specific precursor chemistries distinct from those yielding the 2-phenyl isomer.

Feature	4-Phenyl-1,3-Dioxolane	2-Phenyl-1,3-Dioxolane
Structure	Phenyl group at position 4 (Ether-like)	Phenyl group at position 2 (Acetal-like)
Primary Precursors	Styrene Glycol + Formaldehyde	Benzaldehyde + Ethylene Glycol
Reaction Type	Acetalization of 1,2-diol	Acetalization of Carbonyl
Key Impurities	Styrene oxide, Styrene glycol	Benzaldehyde, Benzoic acid
Ring System	5-membered (Dioxolane)	5-membered (Dioxolane)

“

*Note on the Prins Reaction: Researchers investigating the Prins reaction (Styrene + Formaldehyde) often encounter 4-phenyl-1,3-dioxane (6-membered ring) as the major product. However, **4-phenyl-1,3-dioxolane** can form as a byproduct or via rearrangement of styrene oxide intermediates.*

Experimental Protocol (GC-MS)

To replicate the fragmentation patterns described below, the following standardized protocol is recommended. This workflow ensures minimal thermal degradation prior to ionization.

Sample Preparation

- Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
- Concentration: 100 µg/mL (100 ppm).
- Derivatization: None required (compound is volatile and stable).

Instrument Parameters

- Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30m x 0.25mm ID x 0.25 μ m film.
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Inlet: Splitless mode (1 min purge), 250°C.
- Oven Program:
 - Hold 50°C for 1 min.
 - Ramp 15°C/min to 280°C.
 - Hold 5 min.
- Mass Spectrometer (EI Source):
 - Ionization Energy: 70 eV.
 - Source Temp: 230°C.
 - Scan Range: m/z 35–350.
 - Solvent Delay: 3.0 min.

Fragmentation Analysis & Mechanism

The differentiation of these isomers relies on the stability of the molecular ion and the specific cleavage pathways dictated by the phenyl ring's position.

4-Phenyl-1,3-Dioxolane (Target)

- Molecular Ion (M⁺): m/z 150 (Distinct).
- Primary Pathway (Retro-Cycloaddition): The dioxolane ring undergoes a retro-[2+2] type cleavage or radical fragmentation, losing a formaldehyde neutral (, 30 Da). This generates a radical cation resembling styrene oxide (m/z 120).

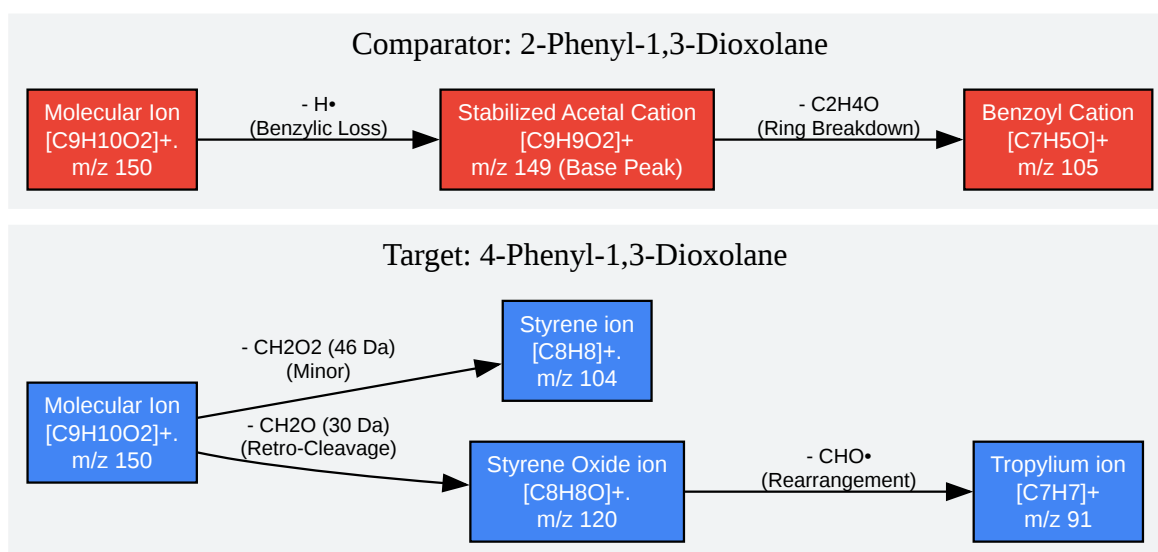
- Secondary Pathway: The m/z 120 ion further fragments to lose a formyl radical (CHO•) or CO, generating the Tropylium ion (m/z 91), which is often the base peak or a major ion.
- Diagnostic Absence: Significant absence of m/z 149 and m/z 105 (characteristic of the 2-phenyl isomer).

2-Phenyl-1,3-Dioxolane (Comparator)

- Molecular Ion (M⁺): m/z 150 (Often weak).
- Base Peak (m/z 149): The hydrogen atom at C2 is both benzylic and acetalic. Its loss is energetically favorable, forming a highly resonance-stabilized cation ().
- Secondary Pathway: Formation of the benzoyl cation (, m/z 105) via ring disintegration.

Fragmentation Pathway Diagram

The following diagram visualizes the divergent mechanistic pathways that allow for definitive identification.



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Figure 1: Divergent EI-MS fragmentation pathways for 4-phenyl vs. 2-phenyl dioxolane isomers.

Comparative Data Summary

Use this table to validate your GC-MS spectral data.

Parameter	4-Phenyl-1,3-Dioxolane	2-Phenyl-1,3-Dioxolane	4-Phenyl-1,3-Dioxane
CAS Number	1075-20-3	936-51-6	772-00-9
Ring Size	5-Membered	5-Membered	6-Membered
Molecular Ion (M ⁺)	150 (Moderate)	150 (Weak)	164
Base Peak (100%)	91 or 120	149	164 or 133
Diagnostic Ion 1	m/z 120 (M -)	m/z 149 (M - H)	m/z 133 (M -)
Diagnostic Ion 2	m/z 104 (Styrene)	m/z 105 (Benzoyl)	m/z 134
Key Neutral Loss	Loss of 30 Da ()	Loss of 1 Da (H•)	Loss of 30/31 Da
Retention Index (DB-5)	~1200 - 1250	~1260 - 1290	~1350 - 1400

Interpretation Guide

- Check m/z 149: If the spectrum is dominated by m/z 149, you have the 2-phenyl isomer (benzaldehyde acetal).
- Check m/z 120/91: If m/z 149 is absent/low, and you see a distinct loss of 30 Da (150 -> 120) followed by m/z 91, you have the 4-phenyl isomer.

- Check MW: If the molecular ion is m/z 164, you likely have the dioxane (6-membered) homolog, a common byproduct of Prins cyclization conditions.

References

- National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Phenyl-1,3-dioxolane. NIST Chemistry WebBook, SRD 69. [[Link](#)]
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- Organic Chemistry Portal. Prins Reaction: Synthesis of 1,3-Dioxanes. [[Link](#)]
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Sources

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